Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the empirical formula C12H8F3NO3 . It has a molecular weight of 271.20 g/mol . This compound is also referred to as 3-ethoxycarbonyl-6,7,8-trifluoro-1,4-hydro-4-oxoquinoline .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCOC(=O)C1=CNC2=C(F)C(F)=C(F)C=C2C1=O
. The InChI key for this compound is ONQDAESGZUODFI-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 267°C to 272°C . It has a beige to brown color . The compound is also known to cause serious eye irritation, skin irritation, and may cause respiratory irritation .Scientific Research Applications
Pharmaceutical Research
This compound is a valuable building block in pharmaceutical research due to its fluorinated quinolone structure. It’s often used in the synthesis of various fluoroquinolone antibiotics . These antibiotics are potent against a broad spectrum of bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV.
Material Science
In material science, the compound’s unique structure allows for the development of fluorinated polymers . These polymers exhibit enhanced stability and resistance to solvents and chemicals, making them suitable for specialized applications like coatings and electronic devices.
Organic Synthesis
As a fluorinated building block, it’s utilized in organic synthesis to introduce fluorine atoms into target molecules . Fluorine atoms can significantly alter the physical and chemical properties of organic compounds, leading to applications in medicinal chemistry and agrochemicals.
Photodynamic Therapy
The phototoxic effects associated with halogenated quinolones make this compound a candidate for photodynamic therapy (PDT) research . PDT is a treatment that uses photosensitizing agents, alongside light, to produce reactive oxygen species that can kill cancer cells.
Analytical Chemistry
In analytical chemistry, this compound can serve as a reference standard in chromatography and mass spectrometry . It helps in the accurate identification and quantification of substances within complex mixtures.
Environmental Studies
The compound’s potential environmental impact, particularly its effects on aquatic life, makes it a subject of study in environmental chemistry . Researchers can investigate its breakdown products, bioaccumulation, and long-term ecological effects.
Safety and Hazards
This compound is classified as Aquatic Chronic 3 and Skin Sensitizer 1 . It has a GHS07 pictogram and the signal word “Warning” is associated with it . The hazard statements for this compound are H317 - May cause an allergic skin reaction, and H412 - Harmful to aquatic life with long-lasting effects . The precautionary statements include P261 - Avoid breathing dust/fume/gas/mist/vapors/spray, P272 - Contaminated work clothing should not be allowed out of the workplace, P273 - Avoid release to the environment, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P302 + P352 - IF ON SKIN: Wash with plenty of soap and water, and P333 + P313 - If skin irritation or rash occurs: Get medical advice/attention .
properties
IUPAC Name |
ethyl 6,7,8-trifluoro-4-oxo-1H-quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-2-19-12(18)6-4-16-10-5(11(6)17)3-7(13)8(14)9(10)15/h3-4H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQDAESGZUODFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C(=C(C=C2C1=O)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229824 | |
Record name | 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-6,7,8-trifluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90229824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
CAS RN |
79660-46-1 | |
Record name | Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79660-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-6,7,8-trifluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079660461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-6,7,8-trifluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90229824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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